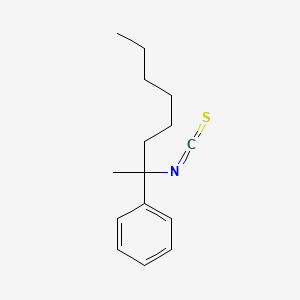

(2-Isothiocyanatooctan-2-yl)benzene

Beschreibung

"(2-Isothiocyanatooctan-2-yl)benzene" is a benzene derivative featuring an isothiocyanate (-N=C=S) functional group attached to a branched octyl chain at the 2-position of the benzene ring. This structural motif combines aromaticity with the reactivity of the isothiocyanate group, which is known for its utility in chemical synthesis, particularly in forming thiourea derivatives via nucleophilic addition reactions. The compound’s extended alkyl chain may influence its solubility, stability, and interaction with biological systems, making it relevant in pharmaceutical and agrochemical research.

Eigenschaften

CAS-Nummer |

919474-64-9 |

|---|---|

Molekularformel |

C15H21NS |

Molekulargewicht |

247.4 g/mol |

IUPAC-Name |

2-isothiocyanatooctan-2-ylbenzene |

InChI |

InChI=1S/C15H21NS/c1-3-4-5-9-12-15(2,16-13-17)14-10-7-6-8-11-14/h6-8,10-11H,3-5,9,12H2,1-2H3 |

InChI-Schlüssel |

FJKMKWVRAJODNZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(C)(C1=CC=CC=C1)N=C=S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2-Isothiocyanatooctan-2-yl)benzol beinhaltet typischerweise die Reaktion eines geeigneten Amins mit Phenylisothiocyanat. Eine effiziente Methode zur Synthese von Isothiocyanaten beinhaltet die Substitutionsreaktion von Phenylisothiocyanat mit den entsprechenden Aminen in Gegenwart von Dimethylbenzol als Lösungsmittel . Diese Reaktion wird unter Stickstoffschutz und milden Bedingungen durchgeführt und liefert hochreine Produkte mit minimalen Nebenprodukten.

Industrielle Produktionsmethoden

Die industrielle Produktion von (2-Isothiocyanatooctan-2-yl)benzol kann durch ähnliche Synthesewege, aber in größerem Maßstab, erreicht werden. Das Verfahren beinhaltet die Verwendung großer Reaktoren und kontrollierter Umgebungen, um die Sicherheit und Effizienz der Reaktion zu gewährleisten. Die Verwendung von Reagenzien und Lösungsmitteln mit geringer Toxizität sowie die Implementierung von Sicherheitsmaßnahmen sind in industriellen Umgebungen entscheidend, um Risiken und Umweltauswirkungen zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2-Isothiocyanatooctan-2-yl)benzol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Isothiocyanatgruppe in eine Aminogruppe umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen können am Benzolring auftreten und zur Bildung verschiedener substituierter Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Katalysatoren wie Aluminiumchlorid (AlCl3) werden in elektrophilen aromatischen Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amine.

Substitution: Verschiedene substituierte Benzolderivate, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2-Isothiocyanatooctan-2-yl)benzol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Isothiocyanatgruppe ist hochreaktiv und kann kovalente Bindungen mit nukleophilen Stellen an Proteinen und anderen Biomolekülen bilden. Diese Reaktivität ermöglicht es der Verbindung, die Funktion dieser Zielstrukturen zu verändern, was zu verschiedenen biologischen Effekten führt. Die an diesen Wechselwirkungen beteiligten Pfade sind komplex und hängen vom jeweiligen Kontext ab, in dem die Verbindung eingesetzt wird.

Wirkmechanismus

The mechanism of action of (2-Isothiocyanatooctan-2-yl)benzene involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares "(2-Isothiocyanatooctan-2-yl)benzene" with structurally or functionally related benzene derivatives documented in the evidence.

Table 1: Structural and Functional Comparison

Key Observations :

Functional Group Diversity :

- The isothiocyanate group in "this compound" distinguishes it from esters (e.g., benzyl benzoate) and carboxylic acids (e.g., 4-chlorobenzoic acid). Isothiocyanates are more reactive toward amines and alcohols, enabling unique conjugation pathways .

- In contrast, diphenylacetic acid derivatives (e.g., 2,2-diphenyl-2-hydroxyacetic acid) exhibit acidic hydroxyl groups, favoring salt formation or coordination chemistry .

Alkyl Chain Influence :

- The branched octyl chain in the target compound likely enhances lipophilicity compared to shorter-chain analogs (e.g., methyl or ethyl derivatives). This property could improve membrane permeability in biological systems but may reduce aqueous solubility.

Synthetic Utility :

- Sulfonamide derivatives (e.g., benzenesulfonamide) are widely used in drug discovery due to their hydrogen-bonding capacity and metabolic stability. The isothiocyanate group in "this compound" offers complementary reactivity for creating thiourea-linked bioconjugates .

Research Findings and Limitations

- Gaps in Evidence: No direct studies on "this compound" were identified in the provided materials. Comparative analysis relies on extrapolation from structurally related compounds.

- Reactivity Insights : Isothiocyanates generally exhibit higher electrophilicity than esters or carboxylic acids, enabling reactions with nucleophiles like amines (e.g., forming ureas) or thiols. This property is critical in polymer chemistry and drug delivery systems .

- Thermal Stability : Branched alkyl chains (e.g., octan-2-yl) may improve thermal stability compared to linear analogs, though this requires experimental validation.

Biologische Aktivität

(2-Isothiocyanatooctan-2-yl)benzene, a compound belonging to the isothiocyanate family, has garnered attention for its potential biological activities. Isothiocyanates are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this compound through various studies and findings.

This compound can be synthesized through various chemical methods, including the Staudinger/aza-Wittig reaction. The structure consists of an isothiocyanate functional group attached to an octane chain and a benzene ring, which influences its biological activity.

Anticancer Activity

Recent studies have indicated that isothiocyanates exhibit significant anticancer properties. For example, research has shown that certain derivatives can induce apoptosis in cancer cells and inhibit pro-inflammatory cytokines like interleukin-6 (IL-6) .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 6 | K562 (Leukemia) | 23 | Induces apoptosis via ROS generation |

| Compound 8 | K562 (Leukemia) | 30 | Inhibits IL-6 release |

The results demonstrate that this compound may share similar mechanisms, potentially acting through the mitochondrial pathway to induce apoptosis in various cancer cell lines.

Antimicrobial Activity

Isothiocyanates are also recognized for their antimicrobial properties. Studies have shown that they can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain isothiocyanates had minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against various bacterial strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This suggests that this compound could be effective against certain bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory potential of isothiocyanates has been documented extensively. They have been shown to reduce the production of inflammatory mediators such as IL-6 and TNF-alpha in various cell types . This activity is particularly relevant in chronic inflammatory diseases and cancer.

Case Studies

Several case studies have investigated the effects of isothiocyanates on human health:

- Cancer Prevention : A cohort study involving individuals consuming high amounts of cruciferous vegetables rich in isothiocyanates reported a lower incidence of certain cancers, suggesting a protective effect attributed to these compounds.

- Antimicrobial Efficacy : Clinical trials assessing the effectiveness of topical formulations containing isothiocyanates showed significant reductions in bacterial load in patients with skin infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.